

TRC051384 Hydrochloride: A Technical Guide to a Novel HSP70 Inducer

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Compound of Interest		
Compound Name:	TRC051384 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **TRC051384 hydrochloride**, a potent small molecule inducer of Heat Shock Protein 70 (HSP70). We will explore its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in neuroscience, drug discovery, and cellular stress research.

Core Compound Details

Identifier	Value	Reference	
Compound Name	TRC051384 hydrochloride	[1]	
CAS Number	1333327-56-2	[1]	
Synonyms	TRC 051384 HCI, TRC- 051384 HCI	[2]	
Molecular Formula	C25H32CIN5O4	[2]	
Molecular Weight	502.01 g/mol	[2]	
Parent Compound CAS	867164-40-7	[3][4]	
N-[2-(4-Morpholinyl)ethyl]-N'- [4-[3-[6-(4-morpholinyl)-2- pyridinyl]-1-oxo-2-propen-1- yl]phenyl]urea		[4][5]	



Mechanism of Action

TRC051384 is a potent inducer of Heat Shock Protein 70 (HSP70).[3][6] Its primary mechanism involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response.[5] Under normal conditions, HSF1 is held in an inactive state in the cytoplasm. Upon stimulation by TRC051384, HSF1 is released, trimerizes, and translocates to the nucleus. There, it binds to Heat Shock Elements (HSEs) in the promoter region of target genes, leading to the robust transcription and translation of HSP70.[7]

The induction of HSP70 by TRC051384 confers significant cytoprotective effects through at least two distinct pathways:

- Enhanced Chaperone and Anti-Inflammatory Activity: The elevated levels of HSP70 improve protein folding and stability, helping to mitigate cellular damage. This chaperone activity is coupled with potent anti-inflammatory effects.[3][7]
- Inhibition of Necroptosis: TRC051384 exhibits neuroprotective effects by inhibiting necroptosis, a form of regulated necrotic cell death.[3][5] Mechanistically, HSP70 activation by TRC051384 leads to a decrease in HSP90α expression. This, in turn, inhibits the phosphorylation of Receptor-Interacting Protein Kinase 3 (RIPK3) and its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), which are central executioners of the necroptosis pathway.[5]

Signaling Pathways

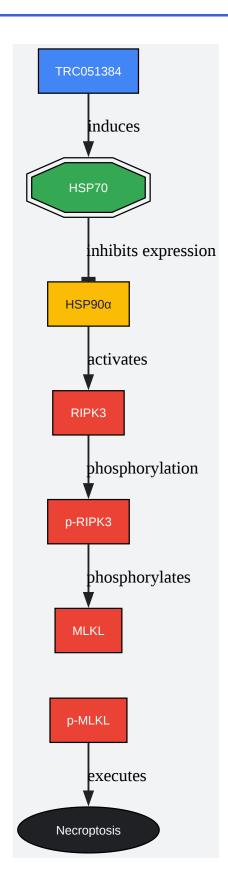
The following diagrams illustrate the key molecular pathways modulated by TRC051384.



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Caption: HSF1 Activation Pathway by TRC051384.





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Caption: Necroptosis Inhibition by TRC051384-induced HSP70.



Quantitative Data Summary

In Vitro Activity

Assay	Cell Line	Concentration (µM)	Result	Reference
TNF-α Expression	Differentiated THP-1	6.25	60% inhibition	[7]
TNF-α Expression	Differentiated THP-1	12.5	90% inhibition	[7]

In Vivo Efficacy (Rat Model of Transient Ischemic Stroke)

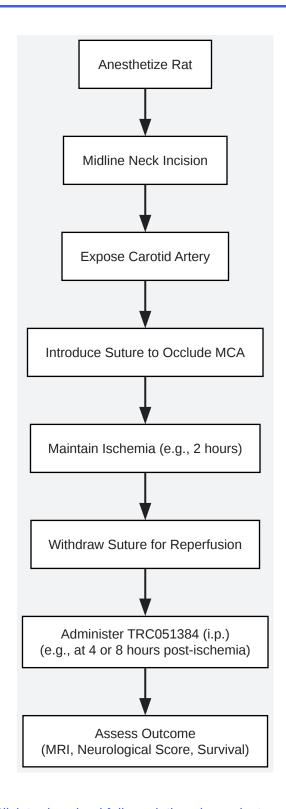
Parameter	Treatment Schedule	Result	Reference
Penumbra Recruitment	Initiated 8 hours post- ischemia	87% reduction	[1][3][7]
Brain Edema	Initiated 8 hours post- ischemia	25% reduction	[1][3][7]
Survival (Day 2)	Initiated 4 hours post- ischemia	50% survival	[1][3][7]
Survival (Day 7)	Initiated 4 hours post- ischemia	67.3% survival	[1][3][7]

Experimental Protocols Transient Cerebral Ischemia Rat Model

This protocol describes the induction of focal cerebral ischemia via Middle Cerebral Artery Occlusion (MCAO), a model used to evaluate the neuroprotective effects of TRC051384.[3][6]

Workflow Diagram





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Caption: Experimental Workflow for the MCAO Rat Model.

Methodology:



- Animal Preparation: Anesthetize male Sprague Dawley or Wistar rats using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine). Maintain body temperature at 37°C throughout the procedure.
- Surgical Procedure: Place the rat in a supine position. Make a midline cervical incision and carefully dissect to expose the common carotid artery (CCA).
- Occlusion: A filament suture (e.g., 4-0 monofilament nylon) is introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the Middle Cerebral Artery (MCA).
- Ischemia Duration: Maintain the occlusion for a defined period, typically 2 hours, to induce a significant ischemic insult.[3]
- Reperfusion: After the ischemic period, carefully withdraw the filament to allow for reperfusion of the MCA territory.
- Compound Administration: At specified time points post-ischemia (e.g., 4 or 8 hours), administer TRC051384 or vehicle control via intraperitoneal (i.p.) injection. Dosing may be repeated every 2 hours for up to 48 hours.[3]
- Outcome Assessment: Monitor animals for neurological deficits, survival rates, and, at terminal endpoints, assess infarct volume and brain edema using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining).[3]

Western Blot Analysis for HSP70 and Necroptosis Markers

This protocol outlines the detection of protein expression changes in cell lysates or tissue homogenates following treatment with TRC051384.

Methodology:

- Sample Preparation:
 - Cells: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Tissues: Homogenize brain tissue samples in lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature 30-50 μg of protein per sample and separate by size on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-HSP70, anti-p-RIPK3, anti-p-MLKL, anti-β-actin).
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Inhibition of TNF-α Expression in THP-1 Cells

This protocol details an in vitro assay to measure the anti-inflammatory properties of TRC051384.[7]

Methodology:

- Cell Culture and Differentiation: Culture human THP-1 monocytic cells. Differentiate the cells into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- Pre-treatment: Pre-incubate the differentiated THP-1 cells with varying concentrations of TRC051384 (e.g., 6.25 μM, 12.5 μM) for 1-2 hours.



- Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μ g/mL) for 4-6 hours to induce the expression of TNF- α .
- Sample Collection: Collect the cell culture supernatant.
- TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of TNF-α production by TRC051384 compared to the LPS-only treated control.

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